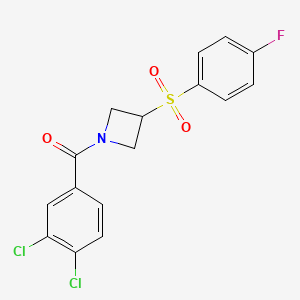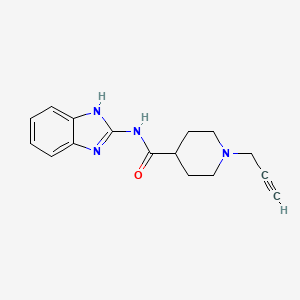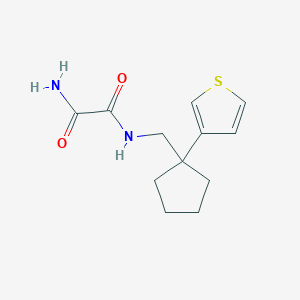
N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied in scientific research. TPCA-1 has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Novel Synthetic Methodologies
A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which can be applicable to the synthesis of N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide, has been developed from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence. This method is noted for its operational simplicity and high yield, providing a new formula for anthranilic acid derivatives and oxalamides, indicating its potential utility in the synthesis of complex oxalamides for various applications (Mamedov et al., 2016).
Role in Polyamine Catabolism and Programmed Cell Death
N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue that demonstrates phenotype-specific cytotoxic activity, could provide insights into the selective cytotoxic activity of related compounds, including N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamides. The treatment with CPENSpm results in the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types and induces programmed cell death (PCD), suggesting that the catabolism of polyamines through this pathway may have a role in the cytotoxicity of similar compounds (Ha et al., 1997).
Copper-Catalyzed Coupling Reactions
The application of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide in catalyzing Goldberg amidation for coupling (hetero)aryl chlorides and amides underlines the potential of this compound and related oxalamides in facilitating efficient, copper-catalyzed coupling reactions. This catalytic system is especially effective with less reactive (hetero)aryl chlorides, showcasing the broad applicability of such compounds in organic synthesis and pharmaceutical chemistry (De et al., 2017).
Mechanism of Action
Target of Action
The primary target of N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Mode of Action
It’s likely that the compound interacts with the enzyme, potentially inhibiting its function . This interaction could lead to changes in protein synthesis and regulation within the cell.
Biochemical Pathways
The specific biochemical pathways affected by this compound are not fully known. Given its target, it’s plausible that it impacts pathways related to protein synthesis and regulation. The downstream effects of these changes could include alterations in cellular function and potentially cell growth .
Result of Action
The molecular and cellular effects of this compound’s action are likely tied to its impact on Methionine aminopeptidase. By potentially inhibiting this enzyme, the compound could affect protein synthesis and regulation, leading to changes in cellular function .
Properties
IUPAC Name |
N'-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c13-10(15)11(16)14-8-12(4-1-2-5-12)9-3-6-17-7-9/h3,6-7H,1-2,4-5,8H2,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSRCXVKARQOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)N)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
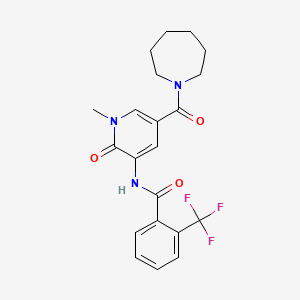

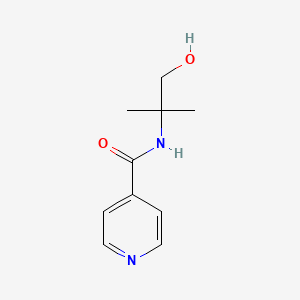
![2-chloro-N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-4-carboxamide](/img/structure/B2955559.png)
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2955561.png)
![1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955564.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2955565.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2955566.png)
![1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2955567.png)

![(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol](/img/structure/B2955572.png)
